molecular formula C19H14 B14748335 6-Methylbenzo[c]phenanthrene CAS No. 2381-34-2

6-Methylbenzo[c]phenanthrene

Cat. No.: B14748335
CAS No.: 2381-34-2
M. Wt: 242.3 g/mol
InChI Key: QNUGANMBYPOJHA-UHFFFAOYSA-N
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Description

6-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 It is a derivative of benzo[c]phenanthrene, characterized by the presence of a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[c]phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of homogeneous gold catalysis to facilitate the formation of the benzo[c]phenanthridine core . Another approach involves the cyclization of stilbenes through photooxidative processes, often referred to as the Mallory reaction .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Reactions where one atom or group of atoms is replaced by another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

6-Methylbenzo[c]phenanthrene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect ionic currents in cardiomyocytes, leading to potential proarrhythmic effects . The compound interacts with potassium and sodium channels, altering their function and impacting cellular electrical activity.

Comparison with Similar Compounds

  • 1-Methylbenzo[c]phenanthrene
  • 1-Methyltriphenylene
  • 12-Methylbenz[a]anthracene

Comparison: 6-Methylbenzo[c]phenanthrene is unique due to its specific methyl substitution at the 6th position, which influences its chemical reactivity and biological interactions. Compared to other methyl-substituted PAHs, it exhibits distinct nonplanarity and steric effects, making it a valuable compound for studying shape-selective processes in chromatography and other applications .

Properties

CAS No.

2381-34-2

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

6-methylbenzo[c]phenanthrene

InChI

InChI=1S/C19H14/c1-13-12-15-7-3-5-9-18(15)19-16(13)11-10-14-6-2-4-8-17(14)19/h2-12H,1H3

InChI Key

QNUGANMBYPOJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43

Origin of Product

United States

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